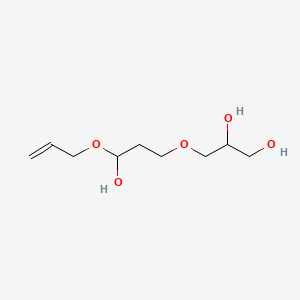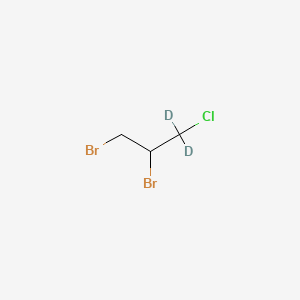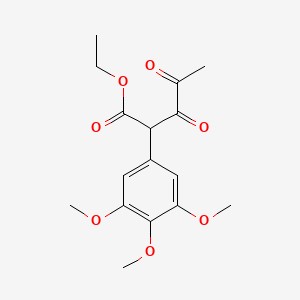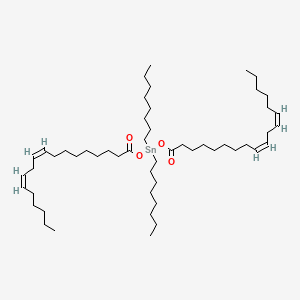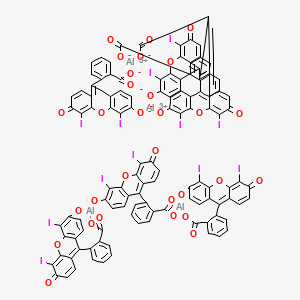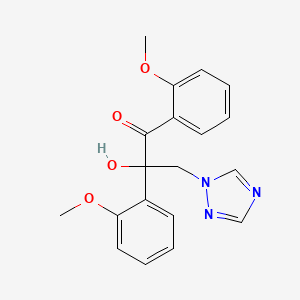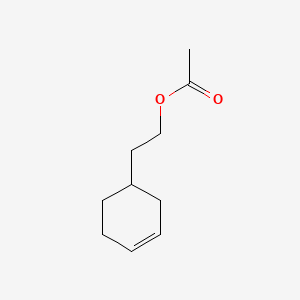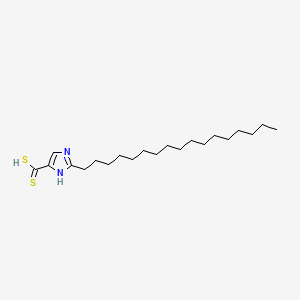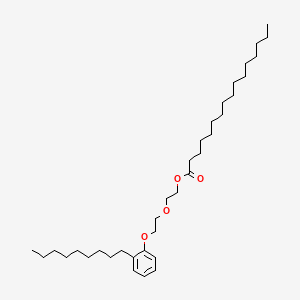
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate is a chemical compound with the molecular formula C35H62O4 and a molecular weight of 546.86438 g/mol . This compound is known for its unique structure, which includes a nonylphenoxy group, an ethoxy group, and a palmitate ester. It is used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate typically involves the reaction of nonylphenol with ethylene oxide to form 2-(2-(Nonylphenoxy)ethoxy)ethanol. This intermediate is then esterified with palmitic acid to produce the final compound . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nonylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate involves its ability to interact with lipid bilayers and proteins. The nonylphenoxy group can insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: An intermediate in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Palmitic acid esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of a nonylphenoxy group and a palmitate ester, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant and emulsifier in various applications .
Propiedades
Número CAS |
94022-11-4 |
|---|---|
Fórmula molecular |
C35H62O4 |
Peso molecular |
546.9 g/mol |
Nombre IUPAC |
2-[2-(2-nonylphenoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C35H62O4/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-28-35(36)39-32-30-37-29-31-38-34-27-24-23-26-33(34)25-21-19-17-10-8-6-4-2/h23-24,26-27H,3-22,25,28-32H2,1-2H3 |
Clave InChI |
KBZILBKIQHLSTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
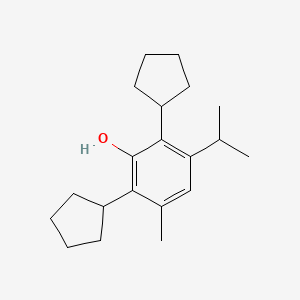
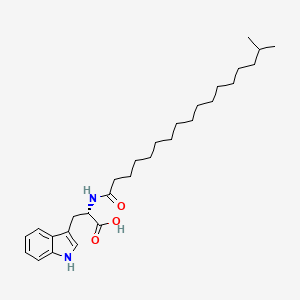
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
